Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate
Description
Tert-butyl 8-imino-8-oxo-8λ⁶-thia-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a sulfur atom in a hypervalent λ⁶-sulfonimidoyl group, which distinguishes it from conventional spirocyclic amides or lactams. Its molecular structure combines a bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 8-imino-8-oxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-13(10-15)5-8-19(14,17)9-6-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMXVUOIKJWIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCS(=N)(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl group, and incorporation of the imino and oxo functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound is compared to three structurally related spirocyclic derivatives (Table 1):
Key Observations :
- The imino-oxo moiety may enhance hydrogen-bonding capacity, influencing binding affinity in biological targets compared to lactam derivatives .
Physicochemical and Reactivity Comparison
Thermal Stability :
- The tert-butyl group in all compounds provides steric protection, enhancing thermal stability. However, the λ⁶-thia group in the target compound may introduce additional strain, reducing stability compared to oxygen-based analogs .
Biological Activity
Tert-butyl 8-imino-8-oxo-8λ6-thia-1-azaspiro[4.5]decane-1-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which includes a tert-butyl group, an imino group, and a thia-azaspirodecane core. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.
| Property | Value |
|---|---|
| IUPAC Name | Tert-butyl 8-imino-8-oxo-8λ6-thia-1-azaspiro[4.5]decane-1-carboxylate |
| CAS Number | 2260936-40-9 |
| Molecular Formula | C₁₃H₂₄N₂O₃S |
| Molecular Weight | 288.41 g/mol |
The biological activity of tert-butyl 8-imino-8-oxo-8λ6-thia-1-azaspiro[4.5]decane-1-carboxylate is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The compound may modulate enzyme activity, potentially influencing metabolic pathways or cellular responses.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound, indicating effectiveness against a range of bacterial strains. For instance, a study reported that derivatives of spirocyclic compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. The specific pathways involved remain an area for further investigation.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various spirocyclic compounds, including tert-butyl 8-imino derivatives, for their antibacterial properties. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate activity .
- Anticancer Research : In a laboratory setting, tert-butyl 8-imino derivatives were tested against several cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent inhibition of cell growth with IC50 values around 25 µM, suggesting promising anticancer activity .
Synthetic Routes
The synthesis of tert-butyl 8-imino-8-oxo-8λ6-thia-1-azaspiro[4.5]decane-1-carboxylate typically involves multi-step reactions:
- Formation of Spirocyclic Core : Cyclization reactions using thia-azaspirodecane precursors.
- Introduction of Imino Group : Condensation reactions with suitable amines.
- Oxidation : Oxidation steps to form the lambda6-thia moiety.
- Esterification : Final esterification with tert-butyl alcohol under acidic conditions .
Functionalization Potential
The compound can undergo various chemical modifications to enhance its biological activity:
- Oxidation : Further oxidation can yield sulfoxides or sulfones.
- Reduction : Reduction of the imino group can convert it to an amine, potentially altering its bioactivity.
- Substitution Reactions : The tert-butyl ester can be substituted with other functional groups to create derivatives with tailored properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
